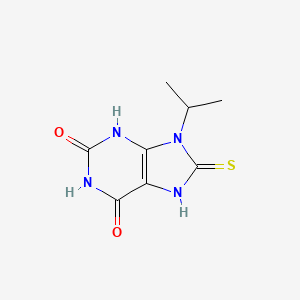
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a sulfanylidene group at the 8th position and a propan-2-yl group at the 9th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione typically involves the introduction of the sulfanylidene and propan-2-yl groups onto the purine core. One common method involves the reaction of a suitable purine precursor with a sulfanylidene reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a different purine derivative.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and may be carried out under high pressure and temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction can produce a purine derivative without the sulfanylidene group.
科学的研究の応用
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
Xanthine: A purine derivative with similar structural features but without the sulfanylidene and propan-2-yl groups.
Caffeine: A well-known xanthine derivative with stimulant properties.
Theobromine: Another xanthine derivative found in cocoa and chocolate.
Uniqueness
9-Propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
7501-77-1 |
|---|---|
分子式 |
C8H10N4O2S |
分子量 |
226.26 g/mol |
IUPAC名 |
9-propan-2-yl-8-sulfanylidene-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H10N4O2S/c1-3(2)12-5-4(9-8(12)15)6(13)11-7(14)10-5/h3H,1-2H3,(H,9,15)(H2,10,11,13,14) |
InChIキー |
UEAPTZVVAQLIDZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C2=C(C(=O)NC(=O)N2)NC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



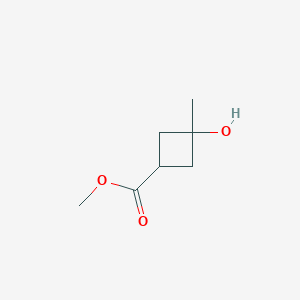
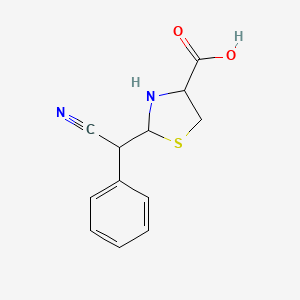
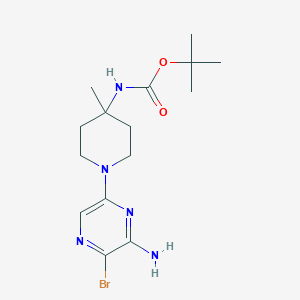
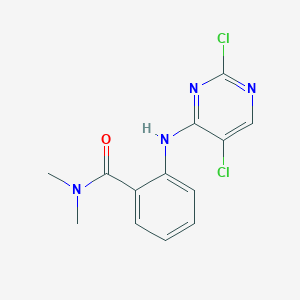
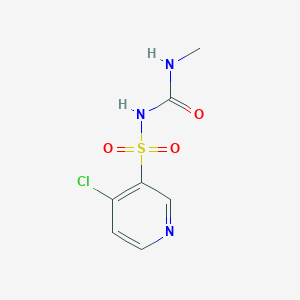
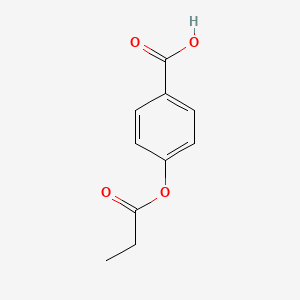
![Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-methyl-, oxime](/img/structure/B13999882.png)
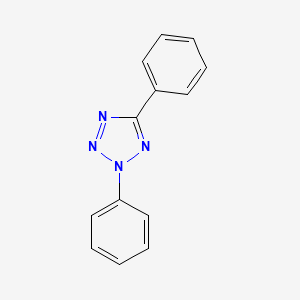
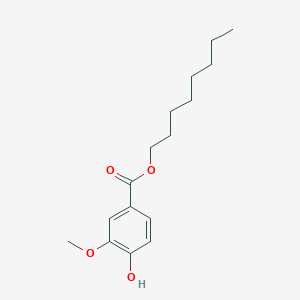
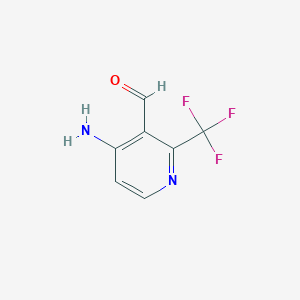
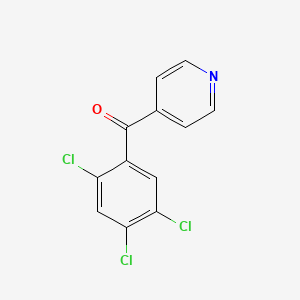
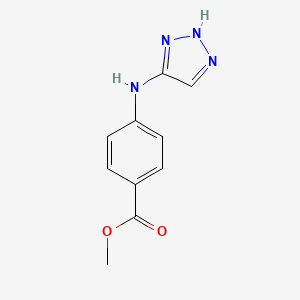
![N-[Bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-ethoxy-aniline](/img/structure/B13999924.png)
